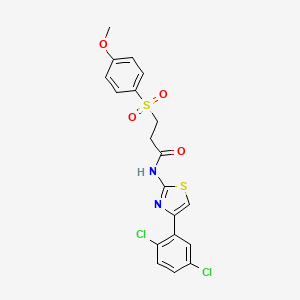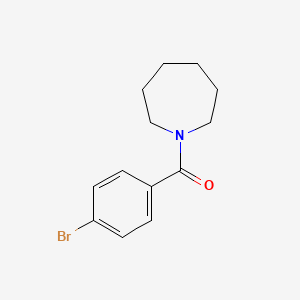
Azepan-1-yl(4-bromophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azepan-1-yl(4-bromophenyl)methanone is a compound that contains an azepane ring, which is a seven-membered heterocyclic compound with one nitrogen atom . The compound also has a bromophenyl group, which is a phenyl ring with a bromine substitution, and a methanone group, which is a carbonyl group attached to a methyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the azepane ring, the bromophenyl group, and the methanone group . The presence of these functional groups would influence the compound’s chemical behavior and reactivity.Chemical Reactions Analysis
Again, without specific studies or literature on this compound, it’s challenging to provide a detailed analysis of its chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure and functional groups. For example, the presence of the bromine atom might make the compound relatively heavy and possibly more reactive due to the high atomic weight and electronegativity of bromine .Applications De Recherche Scientifique
Analysis of Azepane Isomers in Designer Drugs
Nakajima et al. (2012) conducted a study on unregulated drugs in Tokyo and identified new compounds, including azepane isomers of AM-2233 and AM-1220, and a fatty acid amide hydrolase inhibitor, URB597. They employed various analytical techniques such as liquid chromatography–mass spectrometry and nuclear magnetic resonance spectroscopy for identification and quantitation of these compounds in commercial products (Nakajima et al., 2012).
Efficient Synthesis of Cyclopentenones
Reddy et al. (2012) demonstrated the use of phosphomolybdic acid as a highly efficient solid acid catalyst for the synthesis of trans-4,5-disubstituted cyclopentenone derivatives. This study highlights a smooth aza-Piancatelli rearrangement with aryl amines, showcasing an application in organic synthesis (Reddy et al., 2012).
Inhibition of Carbonic Anhydrase by Bromophenol Derivatives
Akbaba et al. (2013) focused on synthesizing novel bromophenol derivatives, including azepane-based compounds, and evaluating their inhibitory effects on carbonic anhydrase. This research contributes to understanding the medicinal chemistry and potential therapeutic applications of these derivatives (Akbaba et al., 2013).
Antioxidant Properties of Bromophenols
Çetinkaya et al. (2012) synthesized derivatives of bromophenols and investigated their antioxidant activities. This study provides insights into the potential health benefits and applications of bromophenol derivatives in preventing oxidative stress-related diseases (Çetinkaya et al., 2012).
Novel Chiral Bridged Azepanes
Wojaczyńska et al. (2012) reported on the stereoselective ring expansion of 2-azanorbornan-3-yl methanols to produce chiral-bridged azepanes. This research is significant in the field of organic chemistry, particularly in the synthesis of novel chiral compounds (Wojaczyńska et al., 2012).
Photolyses of Aryl Azides
Purvis et al. (1984) studied the photolyses of aryl azides with various electron-withdrawing substituents. This research is crucial for understanding the chemical behavior of azides and azepines under photolytic conditions (Purvis et al., 1984).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
azepan-1-yl-(4-bromophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO/c14-12-7-5-11(6-8-12)13(16)15-9-3-1-2-4-10-15/h5-8H,1-4,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSWACMZVGCRSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
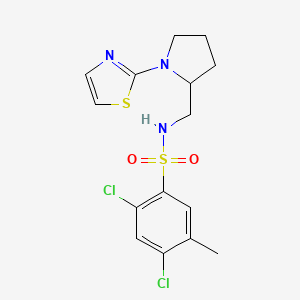
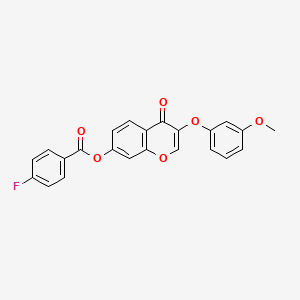
![Prop-2-enyl 1,3,7-trimethyl-5-(4-methylphenyl)-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2383922.png)
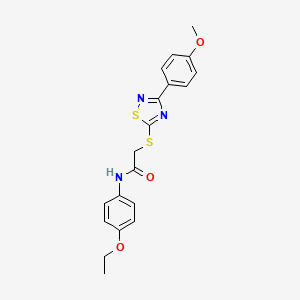
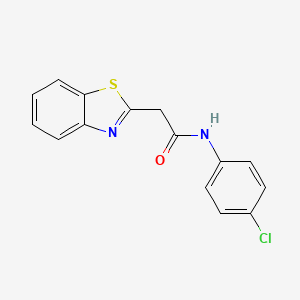
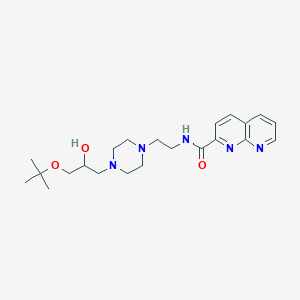
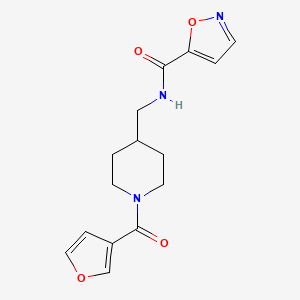
![N-(2,4-dimethoxyphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2383931.png)
![methyl 2-({[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B2383935.png)

![1-[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-yl]ethan-1-amine hydrochloride](/img/structure/B2383937.png)

